Corn starch
Corn starch
Maltodextrin, also known as alpha-malt sugar or maltose, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Maltodextrin can be converted into 1-O-acetyl-alpha-maltose. Maltodextrin is an odorless tasting compound that can be found in a number of food items such as kelp, towel gourd, caraway, and strawberry. This makes maltodextrin a potential biomarker for the consumption of these food products.
Alpha-maltose is a maltose that has alpha-configuration at the reducing end anomeric centre.
Starch is a fine, white, odorless powder. Note that granules from different vegetable sources vary in shape, size, and general appearance. A mixture of the carbohydrate polymers amylose amylopectin varying according to the vegetable source. Principally used for food.
Alpha-maltose is a maltose that has alpha-configuration at the reducing end anomeric centre.
Starch is a fine, white, odorless powder. Note that granules from different vegetable sources vary in shape, size, and general appearance. A mixture of the carbohydrate polymers amylose amylopectin varying according to the vegetable source. Principally used for food.
Brand Name:
Vulcanchem
CAS No.:
9005-25-8
VCID:
VC0051894
InChI:
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3
SMILES:
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
692.7 g/mol
Corn starch
CAS No.: 9005-25-8
Main Products
VCID: VC0051894
Molecular Formula: C12H22O11
Molecular Weight: 692.7 g/mol
CAS No. | 9005-25-8 |
---|---|
Product Name | Corn starch |
Molecular Formula | C12H22O11 |
Molecular Weight | 692.7 g/mol |
IUPAC Name | 5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |
Standard InChI | InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |
Standard InChIKey | GUBGYTABKSRVRQ-ASMJPISFSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES | CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Boiling Point | Decomposes (NIOSH, 2016) Decomposes |
Density | 1.45 (NIOSH, 2016) 1.5 g/cm³ 1.45 |
Melting Point | Decomposes (NIOSH, 2016) Mp 240 ° dec. 240°C Decomposes |
Physical Description | Starch is a fine, white, odorless powder. Note that granules from different vegetable sources vary in shape, size, and general appearance. A mixture of the carbohydrate polymers amylose amylopectin varying according to the vegetable source. Principally used for food. DryPowder; DryPowder, WetSolid WetSolid Solid WHITE POWDER. Fine, white, odorless powder. Fine, white, odorless powder. [Note: A carbohydrate polymer composed of 25% amylose & 75% amylpectin.] |
Description | Maltodextrin, also known as alpha-malt sugar or maltose, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Maltodextrin can be converted into 1-O-acetyl-alpha-maltose. Maltodextrin is an odorless tasting compound that can be found in a number of food items such as kelp, towel gourd, caraway, and strawberry. This makes maltodextrin a potential biomarker for the consumption of these food products. Alpha-maltose is a maltose that has alpha-configuration at the reducing end anomeric centre. Starch is a fine, white, odorless powder. Note that granules from different vegetable sources vary in shape, size, and general appearance. A mixture of the carbohydrate polymers amylose amylopectin varying according to the vegetable source. Principally used for food. |
Solubility | Insoluble (NIOSH, 2016) Solubility in water: none Insoluble |
Synonyms | alpha-starch;amaizow13;amylomaizevii;aquapel(polysaccharide);argobrandcornstarch;claro5591;clearjel;cpc3005 |
Vapor Pressure | 0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx) |
PubChem Compound | 24836924 |
Last Modified | Nov 11 2021 |
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